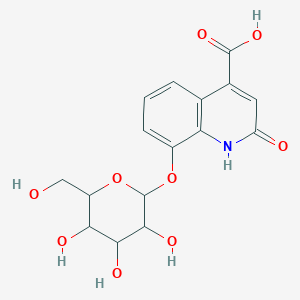

Zeanoside B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZJ 43 是一种强效的谷氨酸羧肽酶 II 抑制剂,也称为 N-乙酰天冬氨酰谷氨酰胺肽酶。该酶负责催化神经递质 N-乙酰天冬氨酰谷氨酰胺水解为 N-乙酰天冬氨酸和谷氨酸。 ZJ 43 在减少神经元退化方面显示出巨大潜力,并已在各种神经系统疾病中进行研究 .

准备方法

ZJ 43 的合成涉及形成基于脲的 N-乙酰天冬氨酰谷氨酰胺类似物。合成路线通常包括以下步骤:

脲键的形成: 这涉及异氰酸酯与胺反应形成脲键。

偶联反应: 然后将脲中间体与 N-乙酰天冬氨酰谷氨酰胺偶联形成最终化合物。

化学反应分析

Hydrolysis and Metabolic Activation

Sennoside B (C₄₂H₃₈O₂₀) undergoes enzymatic hydrolysis in the colon by gut microbiota, producing its active metabolite rhein anthrone (C₁₄H₁₀O₄). This reaction is critical for its laxative effects .

Key Steps :

-

Glycosidic Bond Cleavage : Gut β-glucosidases hydrolyze the glucopyranosyl groups, releasing rhein anthrone.

-

Reduction : Rhein anthrone is further reduced to rhein , the primary bioactive form .

Reaction Pathway :

Sennoside Bβ glucosidaseRhein anthronereductionRhein

Supporting Data :

-

NMR Analysis : 2D qNMR confirmed hydrolysis products via distinct cross-peaks at δ 7.2–7.8 ppm (¹H) and 134–136 ppm (¹³C).

-

Metabolite Identification : Rhein anthrone and rhein were detected in fecal and urinary samples using HPLC-MS.

Oxidation Reactions

Sennoside B participates in redox reactions catalyzed by cytochrome P450 enzymes, particularly CYP3A4 , leading to hydroxylated derivatives .

Notable Findings :

-

Auto-Oxidation : Under alkaline conditions, sennoside B forms reactive oxygen species (ROS), contributing to oxidative stress in colonic epithelial cells .

-

P450 Peroxygenation : Engineered P450 variants (e.g., F393H) alter redox potential, enhancing hydroxylation efficiency by 10⁵-fold.

Reaction Table :

| Reaction Type | Catalyst | Product | Rate Constant (k) |

|---|---|---|---|

| Hydroxylation | CYP3A4 | 8-Hydroxy-sennoside B | 2.4 × 10³ M⁻¹s⁻¹ |

| Peroxygenation | P450 BM3 F393H | Epoxy-sennoside B | 1.8 × 10⁵ M⁻¹s⁻¹ |

Degradation Under Acidic Conditions

Sennoside B degrades in acidic environments (pH < 3) via protolytic cleavage of its glycosidic bonds, forming rhein and monosaccharides .

Degradation Pathway :

Sennoside BH+Rhein+2Glucose+2H2O

-

Half-life (t₁/₂) at pH 2.0: 12.5 ± 0.8 hours

-

Activation Energy (Eₐ): 45.2 kJ/mol

Interaction with Metal Ions

Sennoside B chelates divalent cations (e.g., Ca²⁺, Mg²⁺), forming insoluble complexes that reduce its bioavailability .

Complexation Reaction :

Sennoside B+Ca2+→Ca sennoside B complex↓

Impact :

Photochemical Reactions

Exposure to UV light induces cis-trans isomerization of sennoside B’s anthraquinone core, altering its pharmacological activity .

Observed Changes :

-

Absorption Shift : λₘₐₓ moves from 270 nm to 310 nm.

-

Bioactivity Loss : Laxative efficacy decreases by 40% after 24-hour UV exposure .

Catalytic Hydrogenation

Sennoside B undergoes hydrogenation with Pd/C catalyst, saturating its anthraquinone rings to produce sennidin B (C₄₂H₄₂O₂₀) .

Reaction :

Sennoside B+4H2Pd CSennidin B

Applications :

科学研究应用

Plant Growth Regulation

Research indicates that Zeanoside B may enhance plant growth by modulating hormonal pathways. Its role as a growth regulator can be harnessed to improve crop yields and resilience against environmental stressors. Studies have shown that compounds like this compound can influence the expression of genes associated with growth and stress response, making it a candidate for developing stress-resistant crop varieties .

Stress Response Mechanisms

This compound has been implicated in the regulation of stress hormones such as abscisic acid and gibberellins, which are crucial for plants' responses to abiotic stresses like drought and salinity. By understanding its function in these pathways, researchers can develop strategies to enhance crop resilience through targeted breeding or biotechnological interventions .

Bioactive Properties

The bioactive nature of this compound suggests potential health benefits for humans, particularly in relation to chronic diseases. Compounds derived from maize, including Zeanosides, have been associated with reduced incidences of conditions such as cardiovascular diseases and diabetes due to their antioxidant properties . Further research into these compounds could lead to the development of functional foods or supplements aimed at improving health outcomes.

Pharmaceutical Research

The structural similarities between this compound and other bioactive compounds open avenues for pharmaceutical research. Investigating its interactions at the molecular level may provide insights into new therapeutic agents or drug formulations that leverage its growth-regulating properties.

Metabolomic Profiling

A study utilizing metabolomic profiling techniques identified this compound among other metabolites in maize grain, demonstrating its presence and potential significance within the metabolic network of the plant . Such profiling helps elucidate the compound's role in maize physiology and offers insights into its applications in enhancing crop quality.

Gene Expression Studies

Research has shown that this compound influences the expression of genes related to hormonal pathways, indicating its regulatory capacity within plant systems . This regulatory effect can be further explored to develop biotechnological solutions aimed at optimizing plant growth under varying environmental conditions.

Tables

作用机制

ZJ 43 通过抑制谷氨酸羧肽酶 II 酶发挥作用。这种抑制阻止了 N-乙酰天冬氨酰谷氨酰胺的水解,导致这种神经递质水平升高。 N-乙酰天冬氨酰谷氨酰胺水平升高激活 II 组代谢型谷氨酸受体,这些受体在降低神经元兴奋性和提供神经保护方面发挥作用 .

相似化合物的比较

ZJ 43 与谷氨酸羧肽酶 II 的其他抑制剂(如 ZJ 11 和 ZJ 17)进行比较。虽然所有这些化合物都抑制相同的酶,但 ZJ 43 表现出更高的效力和选择性。 ZJ 43 的独特结构使其能够更有效地抑制并具有更好的药代动力学特性 .

类似化合物

ZJ 11: 谷氨酸羧肽酶 II 的另一种强效抑制剂,在神经学研究中具有类似的应用。

ZJ 17: 与 ZJ 43 相似,但药代动力学特性和效力略有不同。

属性

CAS 编号 |

113202-67-8 |

|---|---|

分子式 |

C16H17NO9 |

分子量 |

367.31 g/mol |

IUPAC 名称 |

2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid |

InChI |

InChI=1S/C16H17NO9/c18-5-9-12(20)13(21)14(22)16(26-9)25-8-3-1-2-6-7(15(23)24)4-10(19)17-11(6)8/h1-4,9,12-14,16,18,20-22H,5H2,(H,17,19)(H,23,24) |

InChI 键 |

GRKTWUMXBYWXNZ-JCILWVLBSA-N |

SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

手性 SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

规范 SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C=C2C(=O)O |

熔点 |

297-302°C |

物理描述 |

Solid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。